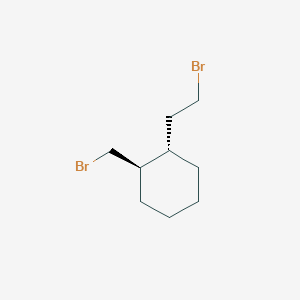
(1S,2R)-1-(2-bromoethyl)-2-(bromomethyl)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-1-(2-bromoethyl)-2-(bromomethyl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with two bromine-containing groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-(2-bromoethyl)-2-(bromomethyl)cyclohexane typically involves the bromination of cyclohexane derivatives. One common method is the radical bromination of 1-(2-ethyl)-2-(methyl)cyclohexane using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would include rigorous purification steps to obtain the desired stereoisomer with high purity. Techniques such as distillation, recrystallization, and chromatography are commonly employed.
化学反応の分析
Types of Reactions
(1S,2R)-1-(2-bromoethyl)-2-(bromomethyl)cyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Reduction: The bromine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.
Elimination Reactions: Formation of alkenes.
Reduction: Formation of cyclohexane derivatives without bromine substituents.
科学的研究の応用
(1S,2R)-1-(2-bromoethyl)-2-(bromomethyl)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (1S,2R)-1-(2-bromoethyl)-2-(bromomethyl)cyclohexane exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the compound forms alkenes through the removal of
特性
CAS番号 |
87716-93-6 |
|---|---|
分子式 |
C9H16Br2 |
分子量 |
284.03 g/mol |
IUPAC名 |
(1S,2R)-1-(2-bromoethyl)-2-(bromomethyl)cyclohexane |
InChI |
InChI=1S/C9H16Br2/c10-6-5-8-3-1-2-4-9(8)7-11/h8-9H,1-7H2/t8-,9-/m0/s1 |
InChIキー |
YPEODRJPUJXOCS-IUCAKERBSA-N |
異性体SMILES |
C1CC[C@H]([C@@H](C1)CCBr)CBr |
正規SMILES |
C1CCC(C(C1)CCBr)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


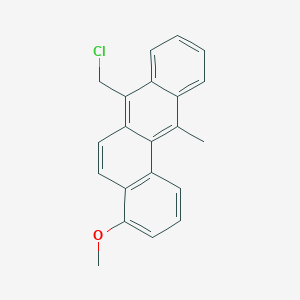
![4-Bromo-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14397840.png)
![4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine](/img/structure/B14397845.png)
![1-[(Butylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14397851.png)
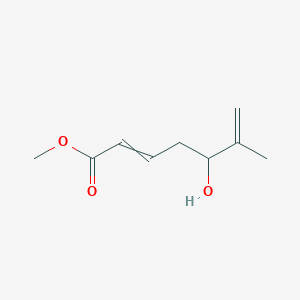
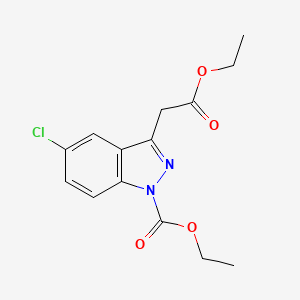
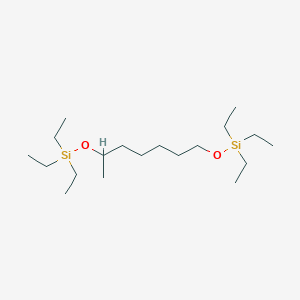
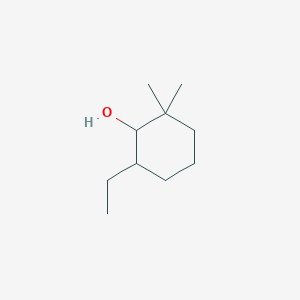
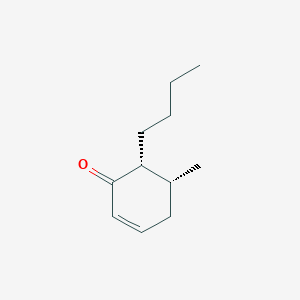
![Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14397891.png)
![[(Tetradecan-2-yl)selanyl]benzene](/img/structure/B14397899.png)

![N-Methoxy-N-methyl-N'-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea](/img/structure/B14397924.png)
![4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide](/img/structure/B14397928.png)
